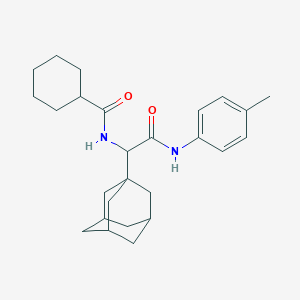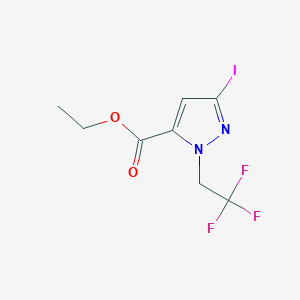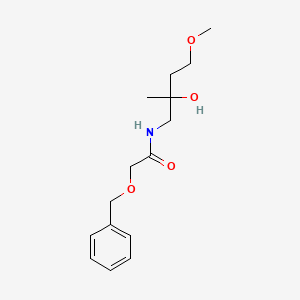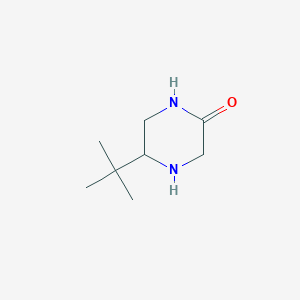
2-adamantanyl-2-(cyclohexylcarbonylamino)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-adamantanyl-2-(cyclohexylcarbonylamino)-N-(4-methylphenyl)acetamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as Aca 1, and it belongs to the class of adamantane derivatives.
科学的研究の応用
Adamantyl Analogs as Analgesic Agents
Adamantyl analogues, like the compound of interest, have been synthesized and evaluated for their analgesic properties. For example, adamantyl analogues of paracetamol have shown significant analgesic effects through selective antagonism of the TRPA1 channel, without affecting TRPM8 nor TRPV1 channels, suggesting their potential in developing new pain management solutions (Fresno et al., 2014).
Antimicrobial and Antiviral Activities
Adamantane derivatives have been identified as starting compounds in the synthesis of biologically active aminoadamantanes, showing antimicrobial and antiviral activities. These compounds are used in treating and preventing diseases like influenza, herpes, and pneumonia (Khusnutdinov et al., 2011).
Cytotoxic Activity
Certain adamantane-based sulfonamide derivatives have been synthesized and displayed potent in vitro anticancer activity against breast and colon cancer cell lines, highlighting the potential of adamantane derivatives in developing new anticancer drugs (Ghorab et al., 2015).
Nuclear Waste Processing
N-(1-adamantyl)acetamide has been evaluated as a precipitating agent for uranyl cations in nitric acid aqueous solutions, leading to the formation of a crystalline complex. This application shows the potential use of adamantane derivatives in nuclear waste processing and uranium recovery (Loubert et al., 2020).
Electroactive Materials
Adamantane-containing compounds have been incorporated into electroactive aromatic polyamides and polyimides, exhibiting good solubility, mechanical properties, and electrochemical stability. These materials have potential applications in electronic and optoelectronic devices (Hsiao et al., 2009).
特性
IUPAC Name |
N-[1-(1-adamantyl)-2-(4-methylanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2/c1-17-7-9-22(10-8-17)27-25(30)23(28-24(29)21-5-3-2-4-6-21)26-14-18-11-19(15-26)13-20(12-18)16-26/h7-10,18-21,23H,2-6,11-16H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMVHSRFMOBAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2615934.png)
![2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2615935.png)


![N-(2,3-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2615940.png)
![(Z)-2-cyano-3-[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2615941.png)
![N-benzyl-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2615942.png)
![6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine](/img/structure/B2615943.png)
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2615946.png)
![Tert-butyl 3-[(piperidin-4-yl)methoxy]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2615947.png)
![ethyl 3-cyano-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2615948.png)
![[1-(4-Aminophenyl)cyclopentyl]methanol](/img/structure/B2615953.png)

